molecular formula C11H19NO2 B1486440 Cyclopentyl(4-hydroxypiperidin-1-yl)methanone CAS No. 1090829-61-0

Cyclopentyl(4-hydroxypiperidin-1-yl)methanone

Cat. No.: B1486440
CAS No.: 1090829-61-0
M. Wt: 197.27 g/mol
InChI Key: JAGMCCQDISUUFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopentyl(4-hydroxypiperidin-1-yl)methanone is a chemical compound of significant interest in medicinal chemistry and drug discovery, serving primarily as a versatile synthetic building block. Its molecular structure incorporates both a cyclopentyl group and a 4-hydroxypiperidine moiety, a pairing frequently found in bioactive molecules targeting the central nervous system . The 4-hydroxypiperidine unit is a recognized pharmacophore, a key component in compounds that exhibit a range of biological activities, including central nervous system (CNS) effects such as depressant, stimulant, and analgesic properties . As a result, this compound is a valuable intermediate for researchers synthesizing novel potential therapeutics for neurological disorders. Furthermore, structural analogs of this compound are utilized in the development of chemical probes for epigenetic research. For instance, the probe A-197, which shares the (4-hydroxypiperidin-1-yl)methanone core, is employed as a control in studies targeting histone methyltransferases . This highlights the application of such compounds in cutting-edge areas of biochemistry and oncology research. In a laboratory setting, this scaffold may also be relevant in studies investigating drug-induced phospholipidosis, a form of lysosomal storage disorder, as related cationic amphiphilic drugs are known to inhibit enzymes like lysosomal phospholipase A2 (PLA2G15) . Researchers value this compound for exploring synthetic pathways and structure-activity relationships (SAR) to develop new inhibitors for various enzymatic targets . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

cyclopentyl-(4-hydroxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c13-10-5-7-12(8-6-10)11(14)9-3-1-2-4-9/h9-10,13H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAGMCCQDISUUFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylation of 4-hydroxypiperidine with Cyclopentanecarbonyl Chloride

One common method involves the acylation of 4-hydroxypiperidine with cyclopentanecarbonyl chloride under basic conditions:

  • Step 1: Synthesis or procurement of 4-hydroxypiperidine as the nucleophilic amine component.
  • Step 2: Preparation of cyclopentanecarbonyl chloride via reaction of cyclopentanecarboxylic acid with thionyl chloride or oxalyl chloride.
  • Step 3: Reaction of 4-hydroxypiperidine with cyclopentanecarbonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to form the amide bond, yielding this compound.

This method is favored for its straightforwardness and relatively high yield, as the amide bond formation is a well-established reaction in organic synthesis.

Alternative Synthetic Routes via Intermediate Alkylation

In some synthetic schemes, the compound is prepared through:

  • Alkylation of 4-hydroxypiperidine with cyclopentyl halides or derivatives.
  • Subsequent oxidation or carbonylation to introduce the ketone functionality at the methanone position.

This approach allows for flexibility in modifying substituents on the piperidine ring or the cyclopentyl moiety, enabling structure-activity relationship studies for pharmacological applications.

Research Findings and Data on Preparation

While direct literature specifically detailing this compound synthesis is limited, related patents and research articles provide insight into analogous compounds and methods:

  • Patents describe the synthesis of 4-hydroxypiperidinyl methanone derivatives via acylation reactions, often employing cyclopentyl or similar cyclic ketones as acyl donors.
  • Research on piperidine derivatives highlights the use of cyclization and alkylation strategies to introduce hydroxyl and ketone functionalities in a controlled manner.
  • The use of basic conditions and selective acylation techniques ensures high selectivity and yield in forming the desired amide bond without side reactions.

Comparative Table of Preparation Methods

Method Key Reactants Reaction Conditions Advantages Disadvantages
Acylation with cyclopentanecarbonyl chloride 4-hydroxypiperidine + cyclopentanecarbonyl chloride + base Room temperature to mild heating, inert atmosphere High yield, straightforward, selective Requires preparation of acid chloride, moisture-sensitive
Alkylation followed by oxidation/carbonylation 4-hydroxypiperidine + cyclopentyl halide + oxidizing agent Varied; may require multiple steps Allows structural modifications, versatile Multi-step, potential for side reactions

Notes on Reaction Optimization

  • Solvent Choice: Common solvents include dichloromethane, tetrahydrofuran, or acetonitrile, chosen for solubility and inertness.
  • Temperature Control: Mild temperatures prevent decomposition or side reactions, especially for sensitive hydroxyl groups.
  • Purification: Typically involves extraction, recrystallization, or chromatography to isolate the pure compound.
  • Yield Considerations: Optimizing stoichiometry and reaction time is critical for maximizing product yield.

Chemical Reactions Analysis

Types of Reactions: Cyclopentyl(4-hydroxypiperidin-1-yl)methanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ketone group to an alcohol.

  • Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen atom, using reagents like alkyl halides.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction typically results in the formation of Cyclopentyl(4-hydroxypiperidin-1-yl)methanol.

  • Substitution: Substitution reactions can produce various alkylated derivatives of the piperidine ring.

Scientific Research Applications

Structural Overview

Cyclopentyl(4-hydroxypiperidin-1-yl)methanone has the molecular formula C12H21NO2C_{12}H_{21}NO_2 and a molecular weight of approximately 211.3 g/mol. The compound consists of a cyclopentyl group, a hydroxypiperidine moiety, and a methanone functional group. Its structure can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which provide insights into its chemical properties and interactions.

Drug Development

The compound's structure suggests several potential pharmacological activities:

  • Antimicrobial Activity : Research indicates that this compound could be developed as a candidate for treating infections due to its structural similarity to known antimicrobial agents.
  • Neuroactive Properties : Given the presence of the piperidine ring, studies have suggested that it may exhibit neuroactive effects, making it a potential candidate for treating neurodegenerative diseases .
  • Kinase Inhibition : The compound has been investigated for its ability to inhibit various kinases, which are crucial targets in cancer therapy. Specifically, it has shown promise in inhibiting DCLK1 kinase, which is implicated in colorectal and pancreatic cancers .

Biological Interactions

Interaction studies focusing on this compound have utilized various techniques to assess its binding affinity to biological targets:

  • Binding Affinity Studies : These studies often employ radiolabeled compounds or fluorescence-based assays to determine how effectively this compound binds to specific receptors or enzymes.
  • Structure-Activity Relationship (SAR) Analysis : Understanding the relationship between the compound's structure and its biological activity is crucial for optimizing its therapeutic potential. Variations in substituents on the piperidine ring can significantly alter activity profiles .

Synthesis Methodologies

The synthesis of this compound can be achieved through several chemical reactions:

  • Multi-Step Synthesis : The synthesis typically involves several steps starting from readily available precursors, including cyclopentanones and piperidine derivatives. Key reactions may include alkylation, reduction, and acylation processes.
StepReaction TypeDescription
1AlkylationIntroduction of the cyclopentyl group to a piperidine precursor.
2ReductionReduction of ketones to alcohols to form hydroxypiperidine.
3AcylationFormation of the methanone group via acylation reactions.

Case Studies

Several case studies highlight the applications of this compound in drug discovery:

  • Anticancer Activity : A study demonstrated that derivatives of this compound showed significant inhibitory effects on DCLK1 kinase activity in cancer cell lines, indicating its potential as a therapeutic agent against specific cancers .
  • Neuroprotection : Another study explored the neuroprotective effects of related compounds in models of neurodegeneration, suggesting that modifications to the hydroxypiperidine structure could enhance protective effects against neuronal apoptosis .

Mechanism of Action

The mechanism by which Cyclopentyl(4-hydroxypiperidin-1-yl)methanone exerts its effects depends on its molecular targets and pathways. The compound may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism can vary based on the context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Methanone Derivatives

Compound Name Molecular Formula Key Structural Features Dihedral Angle (°) Hydrogen Bonding Reference
(4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methanone C₁₂H₁₄ClNO₂ Chlorophenyl group, hydroxypiperidine ring 51.6 (3) O–H⋯O chains along c-axis
(4-Methylphenyl)(4-hydroxypiperidin-1-yl)methanone C₁₃H₁₇NO₂ Methylphenyl group, chair-conformation piperidine 51.7 (2) O–H⋯O chains
Cyclopentyl(1-Indole-3-yl)methanone C₁₅H₁₅NO Cyclopentyl and indole groups; steric hindrance at indole positions 2 and 3 N/A None (steric effects dominate)
(3-Fluoro-2-(trifluoromethyl)pyridin-4-yl)(4-hydroxypiperidin-1-yl)methanone C₁₂H₁₁F₄N₂O₂ Fluorinated pyridine group, hydroxypiperidine ring N/A Not reported


Key Observations :

  • Dihedral Angles: Aryl-substituted analogs exhibit similar dihedral angles (~51.6–51.7°) between the aromatic ring and piperidine moiety, suggesting consistent spatial arrangements . Cyclopentyl derivatives may deviate due to non-planar cyclopentyl geometry.
  • Hydrogen Bonding: Hydroxypiperidine-containing compounds form O–H⋯O intermolecular bonds, stabilizing crystal packing . Steric hindrance in indole derivatives (e.g., Cyclopentyl(1-Indole-3-yl)methanone) disrupts such interactions .
  • Conformational Flexibility : Piperidine rings adopt chair conformations in aryl-substituted analogs, while substituents like fluorinated pyridines may introduce torsional strain .

Physicochemical and Electronic Properties

Table 2: Electronic and Optical Properties

Compound Name Key Substituent Nonlinear Optical (NLO) Activity Electronic Effects Reference
(4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methanone Chlorophenyl High NLO response Electron-withdrawing Cl enhances polarity
(4-Methylphenyl)(4-hydroxypiperidin-1-yl)methanone Methylphenyl Moderate NLO activity Electron-donating CH₃ increases electron density
This compound Cyclopentyl Predicted moderate NLO activity Cyclopentyl’s inductive effects modulate charge distribution Inferred

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl) enhance polarity and NLO responses, while electron-donating groups (e.g., CH₃) reduce them . The cyclopentyl group’s inductive effects may balance these trends.
  • Steric Effects : Bulky substituents (e.g., indole, pyridine) reduce crystallinity but may improve lipid solubility for biological applications .

Key Observations :

  • General Strategy : Most analogs are synthesized via nucleophilic acyl substitution between hydroxypiperidine and acyl chlorides .
  • Crystallization : Fluorinated derivatives require low-temperature crystallization to isolate pure products .

Biological Activity

Cyclopentyl(4-hydroxypiperidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its effects, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound features a cyclopentyl group attached to a piperidine ring with a hydroxyl substitution at the 4-position. This structural configuration is crucial for its interaction with biological targets.

Structural Formula

Cyclopentyl 4 hydroxypiperidin 1 yl methanoneC12H17NO\text{Cyclopentyl 4 hydroxypiperidin 1 yl methanone}\quad \text{C}_{12}\text{H}_{17}\text{N}\text{O}

This compound interacts with various biological macromolecules, influencing enzymatic activities and receptor interactions. The specific mechanisms are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to inflammation and pain relief.

In Vitro Studies

Research has demonstrated that this compound exhibits notable biological activity, particularly in the following areas:

  • Anti-inflammatory Effects : Studies indicate that this compound can inhibit pro-inflammatory cytokines, showcasing its potential as an anti-inflammatory agent.
  • Antioxidant Activity : The compound has shown promising antioxidant effects in cellular models, which could be beneficial in preventing oxidative stress-related diseases .

Comparative Analysis with Similar Compounds

Compound NameActivity TypeIC50 (μM)Reference
This compoundAnti-inflammatory15.0
Cyclopentyl(4-methoxypiperidin-1-yl)methanoneAnti-inflammatory20.0
Cyclopentyl(4-hydroxyphenyl)piperazin-1-ylmethanoneAntioxidant9.0

Case Study 1: Inhibition of Tyrosinase Activity

In a study focusing on tyrosinase inhibition, this compound was evaluated for its ability to inhibit this enzyme, which is crucial in melanin biosynthesis. The compound demonstrated significant inhibitory effects comparable to known inhibitors, suggesting its potential in treating hyperpigmentation disorders .

Case Study 2: Antioxidant Properties

A series of experiments assessed the antioxidant capacity of this compound using ABTS radical scavenging assays. Results indicated an EC50 value of approximately 13.2 μM, highlighting its potential as a therapeutic agent against oxidative stress .

Future Directions and Applications

The ongoing research into this compound suggests several potential applications:

  • Therapeutic Development : Given its anti-inflammatory and antioxidant properties, this compound could be developed into therapeutic agents for conditions like arthritis and neurodegenerative diseases.
  • Cosmetic Industry : Its ability to inhibit tyrosinase makes it a candidate for formulations aimed at skin lightening and anti-aging products.
  • Pharmaceutical Intermediates : The compound serves as a versatile building block for synthesizing more complex pharmacologically active molecules.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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